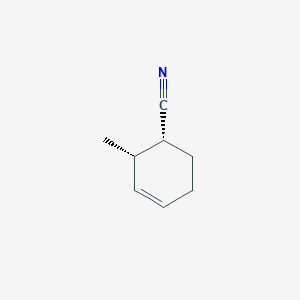
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and a nitrile group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the introduction of a nitrile group can be accomplished through nucleophilic substitution reactions. The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Methylcyclohexanamine: Similar in structure but with an amine group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanol: Contains a hydroxyl group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanone: Features a ketone group in place of the nitrile group.
Uniqueness
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which imparts distinct reactivity and properties compared to its analogs. The compound’s ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
57278-90-7 |
|---|---|
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
(1R,2S)-2-methylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2,4,7-8H,3,5H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
QNBUNDFJTSPPAD-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1C=CCC[C@H]1C#N |
Kanonische SMILES |
CC1C=CCCC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




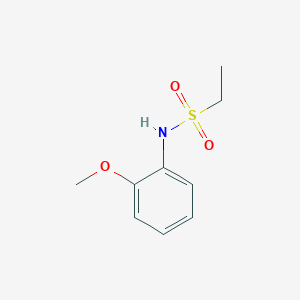
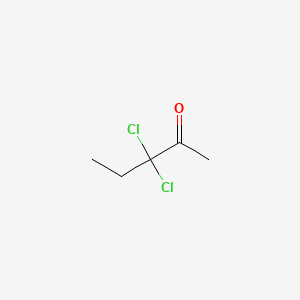
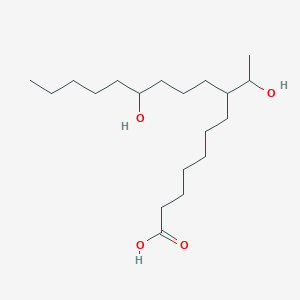
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)



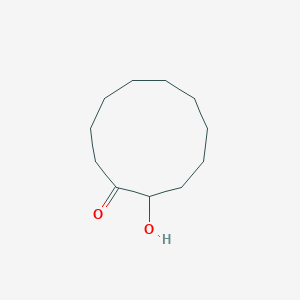

![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
